(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
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Overview
Description
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.
Mechanism of Action
Target of Action
Compounds containing the indole nucleus, which is structurally similar to the triazole ring, have been found to bind with high affinity to multiple receptors . Similarly, imidazole-containing compounds, which also share structural similarities with triazoles, have been used in the development of new drugs .
Mode of Action
It’s known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
It’s known that pyrrolidine, a component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
It’s known that similar compounds have shown antiproliferative activity, suggesting that this compound may also have potential anticancer effects .
Action Environment
It’s known that the synthesis of similar compounds has been achieved using green chemistry conditions, including ultrasound chemistry and mechanochemistry . This suggests that the compound may be synthesized and act effectively under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the reduction of pyrrole or the cyclization of amino alcohols.
Coupling Reactions: The triazole and pyrrolidine rings are then coupled with the pyridine ring through a series of condensation reactions, often involving reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Dihydrotriazoles.
Substitution: Halogenated derivatives of the pyridine ring.
Scientific Research Applications
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone: Similar structure but with a different position of the pyridine ring.
(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone: Similar structure but with a different position of the pyridine ring.
Uniqueness:
- The specific arrangement of the triazole, pyrrolidine, and pyridine rings in (3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone may confer unique biological activities and properties that are not observed in its analogs.
Properties
IUPAC Name |
[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O/c24-18(15-7-4-9-19-11-15)22-10-8-16(12-22)23-13-17(20-21-23)14-5-2-1-3-6-14/h1-7,9,11,13,16H,8,10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXPIUQGJJVHEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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